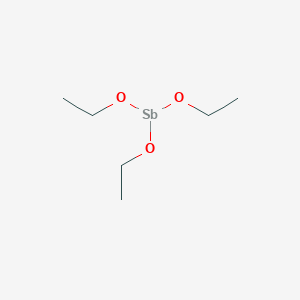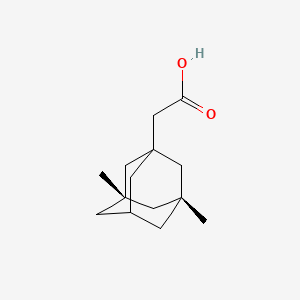
Mts-emca
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide is a chemical compound known for its applications in scientific research. It is often used in studies involving fluorescence due to its unique properties. The compound has the molecular formula C15H17NO6S2 and a molecular weight of 371.43 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 7-methoxycoumarin and 2-bromoethyl methanesulfonate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Coupling Reaction: The 7-methoxycoumarin is coupled with 2-bromoethyl methanesulfonate to form the intermediate product.
Final Product Formation: The intermediate is then reacted with acetamide under controlled conditions to yield N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide.
Industrial Production Methods
In an industrial setting, the production of N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimized Reaction Conditions: Reaction conditions are optimized for maximum yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of protein interactions and cellular imaging.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic imaging.
Industry: Utilized in the development of new materials and sensors.
Mecanismo De Acción
The compound exerts its effects primarily through its fluorescent properties. It can bind to thiol groups in proteins, leading to changes in fluorescence that can be measured. This binding is facilitated by the methanesulfonyl group, which acts as a reactive site for thiol groups. The fluorescence changes provide insights into molecular interactions and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-Methanethiosulfonylethyl]-7-hydroxycoumarin-4-acetamide
- N-[2-Methanethiosulfonylethyl]-7-ethoxycoumarin-4-acetamide
- N-[2-Methanethiosulfonylethyl]-7-methylcoumarin-4-acetamide
Uniqueness
N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide is unique due to its methoxy group at the 7-position, which enhances its fluorescent properties compared to similar compounds. This makes it particularly useful in applications requiring high sensitivity and specificity .
Propiedades
Fórmula molecular |
C15H17NO6S2 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methylsulfonylsulfanylethyl)acetamide |
InChI |
InChI=1S/C15H17NO6S2/c1-21-11-3-4-12-10(8-15(18)22-13(12)9-11)7-14(17)16-5-6-23-24(2,19)20/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) |
Clave InChI |
BOKNGTDPEVTTTD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCSS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


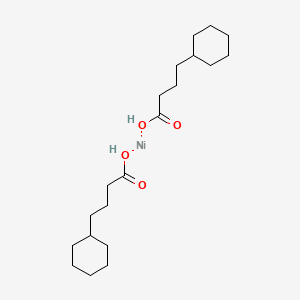
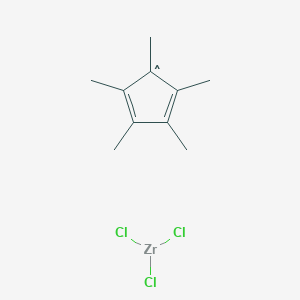
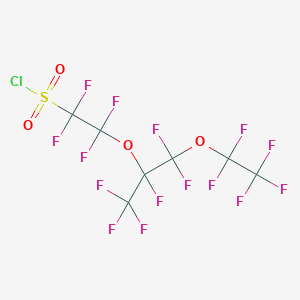
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)



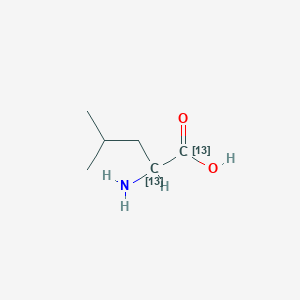
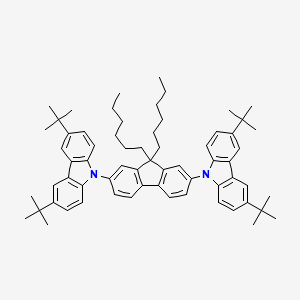

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
